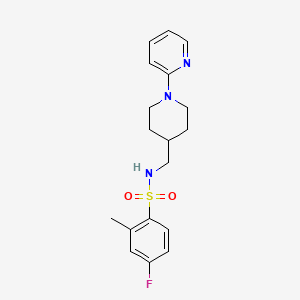
4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 1234876-18-6, is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a fluorinated aromatic ring and a piperidine moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN3O2S, with a molecular weight of 363.5 g/mol. The structure consists of a benzenesulfonamide backbone substituted with a 4-fluoro and a 2-methyl group, along with a piperidine linked to a pyridine ring. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of sulfonamides can inhibit the proliferation of various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (HepG2) cells .
- Antibacterial and Antifungal Properties : Sulfonamides are traditionally known for their antibacterial effects. Recent investigations into related compounds have revealed promising activity against Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Activity
A study conducted on sulfonamide derivatives found that certain compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, highlighting the potential for further development into anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 85.0 |
| Breast Cancer (MDA-MB-231) | 70.0 |
| Ovarian Adenocarcinoma | 95.0 |
Antibacterial Activity
In vitro studies on related compounds indicate that they possess significant antibacterial properties. One study reported minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy .
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Pathways : Similar sulfonamides are known to inhibit key enzymes involved in bacterial folate synthesis, leading to bacteriostatic effects.
- Induction of Apoptosis in Cancer Cells : Some studies suggest that certain structural features can trigger apoptotic pathways in malignant cells, enhancing their cytotoxicity.
- Interaction with Receptors : The presence of the piperidine and pyridine rings may facilitate interactions with various receptors or enzymes implicated in disease pathways.
Propiedades
IUPAC Name |
4-fluoro-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-14-12-16(19)5-6-17(14)25(23,24)21-13-15-7-10-22(11-8-15)18-4-2-3-9-20-18/h2-6,9,12,15,21H,7-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMNHGWRMTNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














